molecular formula C14H16ClNO2 B14628629 2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione CAS No. 55982-96-2

2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B14628629
CAS No.: 55982-96-2
M. Wt: 265.73 g/mol
InChI Key: ADQJLOMGRJVWTO-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloropropyl group attached to the isoquinoline core, along with two methyl groups at the 4-position and a dione functionality at the 1,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 3-chloropropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of N-oxides or other oxidized isoquinoline derivatives.

    Reduction: Formation of reduced isoquinoline derivatives such as diols.

Scientific Research Applications

2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity. The dione functionality may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Lacks the chloropropyl group but shares the isoquinoline core and dione functionality.

    3-Chloropropylisoquinoline: Similar structure but without the dimethyl groups at the 4-position.

    Isoquinoline-1,3-dione Derivatives: Various derivatives with different substituents at the 1,3-positions.

Uniqueness

2-(3-Chloropropyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is unique due to the combination of the chloropropyl group, dimethyl groups, and dione functionality. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55982-96-2

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

2-(3-chloropropyl)-4,4-dimethylisoquinoline-1,3-dione

InChI

InChI=1S/C14H16ClNO2/c1-14(2)11-7-4-3-6-10(11)12(17)16(13(14)18)9-5-8-15/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

ADQJLOMGRJVWTO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCCl)C

Origin of Product

United States

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